N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4OS/c18-12-4-5-14(13(19)10-12)21-16(24)11-25-17-20-7-6-15(22-17)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHPAKDPUFAFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to obtain the desired chloro-fluorophenyl intermediate.
Synthesis of the piperidinyl-pyrimidinyl moiety:
Thioacetamide linkage formation: The final step involves the coupling of the chloro-fluorophenyl intermediate with the piperidinyl-pyrimidinyl moiety through a thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Step 1: Pyrimidine Ring Functionalization
The 4-(piperidin-1-yl)pyrimidin-2-amine intermediate is synthesized by reacting tert-butyl 4-aminopiperidine-1-carboxylate with a halogenated pyrimidine (e.g., 2-chloro-4-iodopyrimidine) under reflux in isopropanol with DIPEA as a base. Deprotection using HCl/ethanol yields the free amine .
Step 2: Thioether Formation
The thioacetamide bridge is introduced via nucleophilic substitution between 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide and the 2-mercaptopyrimidine derivative. The reaction occurs in DMF at 60–80°C with K₂CO₃ as a base, achieving yields >75% .
Step 3: Final Coupling
The piperidine-functionalized pyrimidine is coupled to the thioacetamide intermediate using EDCI/HOBt in anhydrous THF, followed by purification via silica gel chromatography .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| 1 | DIPEA, isopropanol, reflux | 65–70% | |
| 2 | K₂CO₃, DMF, 80°C | 78% | |
| 3 | EDCI/HOBt, THF, rt | 82% |
Thioether Group (S–C)
-
Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives .
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Alkylation : Undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) in DMF .
Acetamide Linker (NH–CO)
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Hydrolysis : Cleaved under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions to yield carboxylic acid derivatives .
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Amide Exchange : Reacts with amines (e.g., piperazine) in the presence of DCC to form secondary amides .
Pyrimidine Ring
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Electrophilic Substitution : Bromination at the 5-position using NBS in CCl₄ .
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Piperidine Ring Modification : Quaternization with methyl iodide forms a piperidinium salt, enhancing water solubility .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (DSC data).
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Photolytic Degradation : Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming pyrimidine sulfonic acid and 4-chloro-2-fluoroaniline .
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Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Side Reactions and Mitigation
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting protein-protein interactions: Binding to one of the proteins in a complex and preventing its interaction with other proteins.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Thioether Cores
Several pyrimidine-based acetamides share structural motifs with the target compound, differing in substituents and heterocyclic modifications:
Key Observations:
- Substituent Impact : Halogenated aromatic groups (e.g., 4-Cl, 2-F) are common in bioactive analogues, as seen in the target compound and 5c . Compound 154 demonstrates that 4-Cl-phenyl groups enhance cytotoxicity, supporting the relevance of halogen substitution in the target compound .
- Heterocyclic Variations: Replacement of the pyrimidine core with 1,3,4-oxadiazole (154, 12) or thieno[3,2-d]pyrimidine () alters electronic properties and bioactivity. For example, 154’s oxadiazole core contributes to its low IC50 against A549 cells .
- Piperidine vs. Piperazine : The target compound’s piperidine ring (vs. 5c ’s piperazine) may influence solubility and steric interactions due to reduced nitrogen content and ring flexibility .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues with similar substituents (e.g., 2f , 2g ) show values between 100–150°C, suggesting moderate crystallinity . Higher melting points in compounds like 12 (206–208°C) correlate with rigid heterocycles (e.g., benzothiazole) .
- Synthetic Yields : Yields for pyrimidine-thioether acetamides vary widely (20–90%), with 5c achieving 90% yield via optimized piperazine coupling , while thioether linkages (e.g., 2f , 2g ) show lower yields (~20%) due to steric challenges .
Structure-Activity Relationships (SAR)
- Halogen Substituents : Chloro and fluoro groups at the phenyl ring (as in the target compound and 5c ) improve lipophilicity and binding to hydrophobic pockets, a trend validated by 154 ’s potency .
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 5c ) enhance solubility but may reduce membrane permeability, whereas EDGs in 154 ’s oxadiazole scaffold improve charge distribution for target engagement .
- Thioether Linkers : The thioether bridge in the target compound and analogues (e.g., 12 , 2f ) facilitates conformational flexibility, critical for interacting with enzyme active sites .
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.85 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a thioacetamide functional group, which contribute to its biological activities.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on derivatives of piperidine and pyrimidine have shown promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| Compound 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
These findings indicate that the introduction of specific substituents on the piperidine or pyrimidine rings can enhance the anticancer potency of these compounds .
Antibacterial Activity
The antibacterial properties of the compound have also been evaluated. Studies suggest that modifications in the piperidine ring can lead to enhanced antibacterial activity against various strains:
| Derivative | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences the antibacterial efficacy, with certain substitutions leading to improved inhibition against pathogenic bacteria .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Notably, its derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:
| Compound | AChE Inhibition (%) |
|---|---|
| Compound C | 75% |
| Compound D | 60% |
These results indicate that structural modifications can lead to significant variations in enzyme inhibition, suggesting potential for therapeutic applications in treating conditions like Alzheimer's disease .
Case Studies
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Case Study: Anticancer Efficacy
A study involving a series of piperidine derivatives demonstrated that those with enhanced lipophilicity exhibited superior cytotoxicity against MCF-7 and HepG2 cells. The mechanism was linked to increased apoptosis markers and cell cycle arrest . -
Case Study: Antibacterial Screening
In another study, derivatives were screened against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to increased zones of inhibition compared to standard antibiotics, highlighting their potential as novel antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
